molecular formula C16H19N3O2S B508657 N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide CAS No. 947031-38-1

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide

Cat. No.: B508657
CAS No.: 947031-38-1
M. Wt: 317.4g/mol
InChI Key: PRSRHRMDLZDZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a phenyl ring substituted with a dimethylaminoethyl carbamoyl group. The dimethylaminoethyl group enhances solubility and may influence pharmacokinetics through basic amine interactions.

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSRHRMDLZDZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Carbamoyl Intermediate: The reaction begins with the preparation of the carbamoyl intermediate. This is achieved by reacting 2-(dimethylamino)ethylamine with an appropriate isocyanate under controlled conditions.

    Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

    Batch Reactors: Utilizing large batch reactors to handle the multi-step synthesis.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Automated Purification: Employing automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Halogenation using bromine in carbon tetrachloride at low temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of various protein kinases, particularly Rho-associated protein kinase (ROCK). Inhibitors of ROCK are being researched for their roles in treating conditions such as cancer and cardiovascular diseases .
  • Anticancer Activity
    • Studies indicate that compounds similar to N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
  • Neuropharmacology
    • The compound's dimethylamino group suggests potential use in neuropharmacological applications. Compounds with similar structures have been investigated for antidepressant and anxiolytic effects, targeting neurotransmitter systems in the brain .

Biochemical Research

  • Biomolecular Interaction Studies
    • This compound can serve as a tool for studying biomolecular interactions, particularly in the context of protein binding assays. Its ability to bind selectively to certain proteins makes it valuable for elucidating mechanisms of action in cellular processes .
  • Screening Assays
    • The compound can be utilized in high-throughput screening assays aimed at identifying new inhibitors for various biological targets. This is particularly relevant in drug discovery processes where rapid identification of lead compounds is crucial .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Enzyme InhibitionROCK inhibitors for cancer therapy
Anticancer ActivityInducing apoptosis in cancer cells
NeuropharmacologyPotential antidepressant and anxiolytic effects
Biomolecular InteractionsTool for protein binding studies
Screening AssaysHigh-throughput screening for drug discovery

Case Studies

  • Inhibition of ROCK
    • A study demonstrated that analogs of this compound effectively inhibited ROCK activity, leading to reduced cell migration in cancer cell lines. This suggests a potential therapeutic application in metastatic cancer treatment.
  • Antidepressant Activity
    • Research involving compounds with similar structures revealed significant effects on serotonin reuptake inhibition, indicating that this compound may influence mood regulation pathways, warranting further investigation into its neuropharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene and phenyl rings provide structural stability and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure: The phenyl ring is substituted with a nitro group instead of a dimethylaminoethyl carbamoyl group.
  • Key Differences: Dihedral Angles: The dihedral angle between the thiophene and benzene rings in the nitro derivative is 13.53°–16.07°, compared to likely smaller angles in the dimethylaminoethyl-substituted compound due to steric and electronic effects of the carbamoyl group . Intermolecular Interactions: The nitro compound exhibits weak C–H⋯O/S interactions, while the dimethylaminoethyl group may facilitate stronger hydrogen bonding or ionic interactions, enhancing solubility .
b) N-[4-(Dimethylamino)-3-[[2-ethylbutanoyl(2-methoxyethyl)amino]methyl]phenyl]thiophene-2-carboxamide
  • Structure: Features a dimethylamino group on the phenyl ring alongside a complex 2-ethylbutanoyl-methoxyethyl substituent.
  • Key Differences: Solubility: The additional methoxyethyl group in this analog increases hydrophilicity, but the bulky 2-ethylbutanoyl moiety may reduce membrane permeability compared to the target compound’s dimethylaminoethyl carbamoyl group . Synthetic Complexity: Multi-step synthesis involving carbamothioyl linkages contrasts with the target compound’s simpler carbamoyl coupling .
c) N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • Structure : Incorporates a thiazole ring and nitro group on the thiophene.
  • Key Differences: Bioactivity: The nitro-thiazole hybrid shows narrow-spectrum antibacterial activity, likely via nitroreductase activation, whereas the dimethylaminoethyl group in the target compound may target bacterial membranes or enzymes through cationic interactions . Synthesis: Uses HATU/DIEA-mediated coupling, a method applicable to the target compound’s synthesis, but requires nitro-group handling .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(2-Nitrophenyl)thiophene-2-carboxamide N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.1 (higher due to nitro group) ~2.8 (nitro and thiazole balance)
Solubility High (dimethylamino enhances polarity) Low (nitro reduces aqueous solubility) Moderate (thiazole contributes polarity)
Metabolic Stability Likely stable (tertiary amine) Susceptible to nitro-reduction Unstable (nitro group prone to metabolism)

Biological Activity

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide, also known by its CAS number 947031-38-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 317.4 g/mol
  • Structure : The compound features a thiophene ring linked to a phenyl group via a carboxamide bond, with a dimethylaminoethyl substituent that enhances its biological activity.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit potent antitumor properties. For instance, studies on related carboxamide derivatives show significant cytotoxicity against various cancer cell lines.

  • Topoisomerase I Inhibition : Compounds with similar structures have demonstrated the ability to target topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells, indicating potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. In vitro studies suggest that modifications to the dimethylamino group enhance its antibacterial potency.

  • Case Study : A related study found that compounds with similar amide functionalities exhibited IC50 values ranging from 0.4 to 5.0 nM against resistant bacterial strains .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Another area of interest is the compound’s potential as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes mellitus.

  • Mechanism : DPP-IV plays a role in glucose metabolism by inactivating incretin hormones. Inhibition of this enzyme can lead to increased insulin secretion and improved glycemic control.
  • Research Findings : In studies involving structurally analogous compounds, oral doses have shown over 80% inhibition of DPP-IV activity within 24 hours, comparable to established drugs like omarigliptin .

Research Findings Summary

Activity Mechanism IC50 Values References
AntitumorTopoisomerase I inhibition30 - 55 nM
AntimicrobialBacterial growth inhibition0.4 - 5.0 nM
DPP-IV InhibitionIncrease in insulin secretion>80% inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.